molecular formula C14H18N4S B6460740 1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548993-30-0

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6460740
CAS No.: 2548993-30-0
M. Wt: 274.39 g/mol
InChI Key: YLCAVWASIPUEIU-UHFFFAOYSA-N
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Description

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenylethyl group attached to the piperazine ring and a thiadiazolyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Thiadiazole Ring to Piperazine: The thiadiazole ring is then attached to the piperazine ring through a nucleophilic substitution reaction. This can be achieved by reacting the thiadiazole derivative with a piperazine derivative in the presence of a suitable base.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the piperazine-thiadiazole intermediate is reacted with phenylethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

1-(1-phenylethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both the phenylethyl and thiadiazolyl groups attached to the piperazine ring. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research.

Properties

IUPAC Name

3-[4-(1-phenylethyl)piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-12(13-5-3-2-4-6-13)17-7-9-18(10-8-17)14-11-15-19-16-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCAVWASIPUEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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